3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which include this compound, can interact strongly with biological targets due to their mesoionic character .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets . This interaction can lead to a variety of biological activities.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could impact their bioavailability.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as glutaminase, which is involved in glutamine metabolism . By inhibiting glutaminase, this compound can disrupt the metabolic pathways that rely on glutamine, leading to a reduction in cell proliferation and survival, particularly in cancer cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound can inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as glutaminase, which leads to a disruption in glutamine metabolism . This compound can also bind to specific biomolecules, altering their function and leading to changes in gene expression . For example, by inhibiting glutaminase, this compound can reduce the production of glutathione, a critical antioxidant, thereby increasing oxidative stress in cancer cells and promoting cell death .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to glutamine metabolism . By inhibiting glutaminase, this compound disrupts the conversion of glutamine to glutamate, leading to a reduction in the production of downstream metabolites, such as glutathione . This disruption in metabolic flux can have significant effects on cellular function, particularly in cancer cells that rely heavily on glutamine metabolism for growth and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound has been found to be efficiently taken up by cells, where it accumulates in the cytoplasm and exerts its effects . Additionally, this compound can be distributed to various tissues, including the liver and kidneys, where it can cause toxicity at high doses .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and biomolecules . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications, which can enhance its efficacy and reduce off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thiosemicarbazides with brominated aromatic acids under acidic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Catalysts like palladium and solvents like toluene are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide): A known glutaminase inhibitor with anticancer properties
Uniqueness
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the bromo and ethyl groups enhances its reactivity and potential therapeutic applications compared to other thiadiazole derivatives .
Properties
IUPAC Name |
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNCWXVVPGKOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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